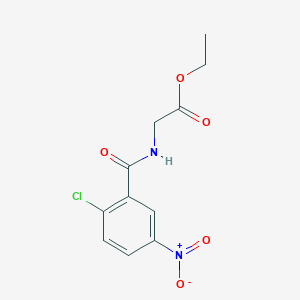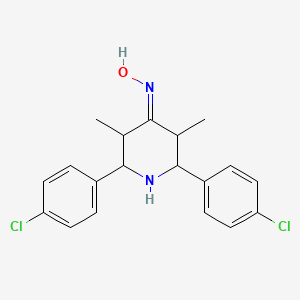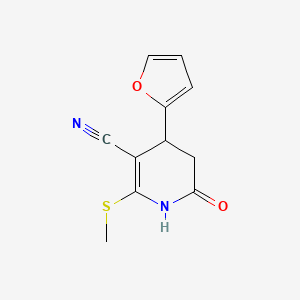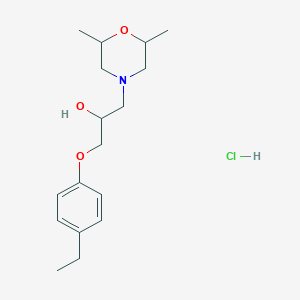![molecular formula C26H27N3O3 B4938339 N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4938339.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide, commonly known as APB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APB belongs to the class of benzamide derivatives and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of APB is believed to be mediated through its interaction with mGluR7 and HDACs. As an mGluR7 agonist, APB activates the receptor and modulates the release of neurotransmitters, leading to its anxiolytic and anti-addictive effects. As an HDAC inhibitor, APB inhibits the activity of HDACs, leading to changes in gene expression and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anxiolytic, anti-depressant, and anti-addictive effects, APB has been found to have other biochemical and physiological effects. These include its ability to modulate the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in regulating mood, motivation, and reward. APB has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using APB in lab experiments is its high potency and selectivity for mGluR7. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one limitation of using APB is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APB in cancer cells is still not fully understood, and further research is needed to elucidate its potential as an anti-cancer agent.
将来の方向性
There are several future directions for research on APB. One area of interest is its potential as a treatment for drug addiction and withdrawal. Another area of research is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the precise mechanism of action of APB in cancer cells and to explore its potential as a novel anti-cancer agent.
合成法
APB can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)-4-(4-acetyl-1-piperazinyl)benzamide to obtain the desired product, APB. The purity of the synthesized APB can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
APB has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, APB has been found to act as a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in regulating the release of neurotransmitters such as glutamate and GABA, and its activation has been shown to have anti-anxiety, anti-depressant, and anti-addictive effects.
In cancer research, APB has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This is thought to be due to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. APB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are often overexpressed in cancer cells.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-20(30)28-15-17-29(18-16-28)24-11-9-23(10-12-24)27-26(31)22-7-13-25(14-8-22)32-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHKOQIVIBVGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4938268.png)

![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4938276.png)
![(2S)-2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-4-(methylthio)-1-butanol](/img/structure/B4938277.png)

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]](/img/structure/B4938290.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4938301.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938308.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4938319.png)
![1-(4-methoxyphenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B4938325.png)

![N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4938342.png)
